molecular formula C2ClF3O3S B1596775 1-Chlorosulfonyloxy-1,2,2-trifluoroethene CAS No. 923-15-9

1-Chlorosulfonyloxy-1,2,2-trifluoroethene

Cat. No. B1596775
CAS RN: 923-15-9
M. Wt: 196.53 g/mol
InChI Key: WCODVGWFRZCRDF-UHFFFAOYSA-N
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Description

1-Chlorosulfonyloxy-1,2,2-trifluoroethene, also known as CTFE, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a molecular weight of 190.52 g/mol and a boiling point of 84.1 °C. CTFE has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The study involved the use of quantum simulations at the density functional theory (DFT) level with four different functionals (i.e., M06-2X, ωB97XD, CAM-B3LYP and B3LYP-D3) with a split-valence triple-zeta basis set (6-311G (d)) . Three candidates, including pristine carbon nanotube (CNT), silicon carbide nanotube (SiCNT) and germanium-doped SiCNT (SiCGeNT) were evaluated theoretically .

  • Results or Outcomes : The study found that adsorption on the SiCGeNT is most favourable, while that on the pristine CNT yields the lowest adsorption energy . Adsorption on these nanotubes is not accompanied by an active charge-transfer phenomenon; instead, it is driven by weak van der Waals forces . The HOMO–LUMO energy gaps drastically change when the dopant atom is added to the SiCNT, thereby improving their overall adsorption capability . Among all of the adsorbents investigated here, SiCGeNT shows the most favourable for designing effective HCFC-124 nanosensors .

properties

IUPAC Name

1-chlorosulfonyloxy-1,2,2-trifluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCODVGWFRZCRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380750
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorosulfonyloxy-1,2,2-trifluoroethene

CAS RN

923-15-9
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chlorosulfonyloxy-1,2,2-trifluoroethene
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